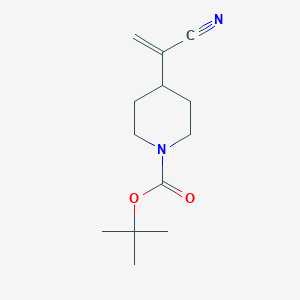

![molecular formula C15H11N5OS2 B2672608 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 1904411-59-1](/img/structure/B2672608.png)

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule that belongs to the class of heterocyclic compounds . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of triazolothiadiazine derivatives involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The review article by Aggarwal et al. compiles the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. For instance, in the presence of phosphorus oxide trichloride, a dehydration and cyclization reaction can occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the IR absorption spectra of similar compounds have shown the presence of signals for C=O groups .Applications De Recherche Scientifique

Anticancer Activity

Compounds with a similar structure have shown promising anticancer activity . They can interact with cancer cells and inhibit their growth. The exact mechanism of action is still under investigation, but it’s believed that they interfere with the cell division process of cancer cells .

Antimicrobial Activity

These compounds have also shown antimicrobial activity . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

Analgesic and Anti-inflammatory Activity

Some of these compounds have analgesic (pain-relieving) and anti-inflammatory properties . This suggests they could be used in the treatment of conditions associated with pain and inflammation .

Antioxidant Activity

These compounds can act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antiviral Activity

Some of these compounds have shown antiviral activity . They can inhibit the replication of certain viruses, making them potential candidates for the development of new antiviral drugs .

Enzyme Inhibition

These compounds can act as enzyme inhibitors . They can inhibit the activity of certain enzymes, which can be useful in the treatment of various diseases .

Antitubercular Agents

These compounds have shown activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis . This suggests they could be used in the development of new antitubercular drugs .

Industrial Chemistry and Material Science Applications

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5OS2/c21-15(12-2-1-6-23-12)16-8-14-18-17-13-4-3-11(19-20(13)14)10-5-7-22-9-10/h1-7,9H,8H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONCIVGSXHCKDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

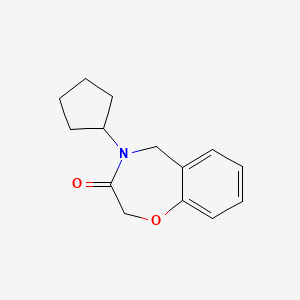

![N-(4-chlorophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide](/img/structure/B2672525.png)

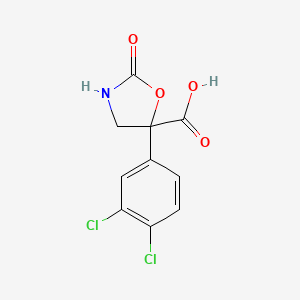

![Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2672534.png)

![(5Z)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2672535.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2672538.png)

![4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672542.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2672543.png)

![1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2672544.png)

![2-(4-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide](/img/structure/B2672545.png)

![N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2672546.png)

![4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate](/img/structure/B2672547.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2672548.png)